molecular formula C9H12F2 B6185078 4-ethynyl-1,1-difluorocycloheptane CAS No. 2694744-92-6

4-ethynyl-1,1-difluorocycloheptane

Cat. No.: B6185078
CAS No.: 2694744-92-6
M. Wt: 158.2
InChI Key:
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Description

4-Ethynyl-1,1-difluorocycloheptane is an organic compound characterized by a seven-membered cycloheptane ring with an ethynyl group and two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,1-difluorocycloheptane typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptane, which undergoes halogenation to introduce fluorine atoms.

    Fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4), the cycloheptane is fluorinated to form 1,1-difluorocycloheptane.

    Ethynylation: The final step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where 1,1-difluorocycloheptane reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,1-difluorocycloheptane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

4-Ethynyl-1,1-difluorocycloheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-ethynyl-1,1-difluorocycloheptane involves its interaction with molecular targets through its ethynyl and fluorine groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ethynyl group can act as a reactive site for further chemical modifications, while the fluorine atoms can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

    1,1-Difluorocycloheptane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylcycloheptane: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    1,1-Difluoro-4-ethynylcyclohexane: A six-membered ring analog with different steric and electronic properties.

Uniqueness: 4-Ethynyl-1,1-difluorocycloheptane is unique due to the combination of the ethynyl group and the fluorine atoms on a seven-membered ring. This structural arrangement imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.

Properties

CAS No.

2694744-92-6

Molecular Formula

C9H12F2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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